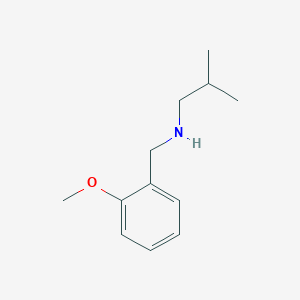

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

CAS No.: 869942-72-3

Cat. No.: VC7808984

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869942-72-3 |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 |

| Standard InChI Key | ISFFDNRXIWXMSM-UHFFFAOYSA-N |

| SMILES | CC(C)CNCC1=CC=CC=C1OC |

| Canonical SMILES | CC(C)CNCC1=CC=CC=C1OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine, reflects its core structure:

-

A 2-methoxybenzyl group () attached to the nitrogen atom.

-

A 2-methylpropyl chain () extending from the amine group.

The methoxy group at the ortho position of the benzyl ring introduces steric and electronic effects, influencing both reactivity and intermolecular interactions . The SMILES notation further clarifies the connectivity .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Production

Synthetic Routes

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is typically synthesized via reductive amination or alkylation strategies:

Reductive Amination

-

Imine Formation: Condensation of 2-methoxybenzaldehyde with 2-methylpropan-1-amine in a solvent like methanol or ethanol.

-

Reduction: Use of sodium borohydride () or catalytic hydrogenation (e.g., ) to reduce the imine intermediate .

Alkylation

Direct alkylation of 2-methylpropan-1-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., ) .

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | 2-Methoxybenzaldehyde, , MeOH, RT | 65–75% | |

| Catalytic Hydrogenation | , , EtOH, 50°C | 80–85% | |

| Alkylation | 2-Methoxybenzyl chloride, , DMF | 70% |

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The secondary amine group undergoes characteristic reactions:

-

Alkylation/Acylation: Formation of tertiary amines or amides using alkyl halides or acyl chlorides .

-

Salt Formation: Protonation with HCl yields water-soluble hydrochloride salts .

-

Oxidation: Conversion to nitroxides or imines under oxidative conditions .

Aromatic Ether Modifications

The 2-methoxybenzyl moiety participates in:

-

Demethylation: Cleavage of the methoxy group via to form phenolic derivatives.

-

Electrophilic Substitution: Nitration or sulfonation at the aromatic ring’s para position .

Applications in Scientific Research

Medicinal Chemistry

-

Pharmacophore Scaffold: The compound’s rigidity and lipophilicity make it a candidate for CNS-targeted drugs, particularly monoamine oxidase (MAO) inhibitors .

-

Chiral Resolution: Utilized as a resolving agent for enantioselective synthesis.

Materials Science

-

Ligand Design: Coordinates transition metals in catalytic systems for cross-coupling reactions .

-

Polymer Additives: Enhances thermal stability in epoxy resins .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in fume hood |

Future Research Directions

Mechanistic Studies

-

Elucidate MAO inhibition kinetics to assess neuropharmacological potential .

-

Investigate stereoelectronic effects of the ortho-methoxy group on reactivity .

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume